molecular formula C16H10Cl2F3NO3 B2487059 N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide CAS No. 672951-50-7

N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide

Cat. No.: B2487059
CAS No.: 672951-50-7
M. Wt: 392.16
InChI Key: AONUXTNVAWSGKE-UHFFFAOYSA-N
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Description

N-(2,4-Dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide (CAS 672951-50-7) is a specialized benzamide compound with a molecular formula of C16H10Cl2F3NO3 and a molecular weight of 392.16 g/mol. This chemical features a benzamide core substituted with dichloro-methoxyphenyl and trifluoroacetyl functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound's structural motifs, particularly the carboxamide group, are known to be crucial in the development of supramolecular systems and are frequently explored in the design of molecules with non-linear optical, photoconducting, and fluorescent properties . As a building block, it is useful for investigating hydrogen bonding and other non-covalent interactions in crystal engineering . The compound is offered with a purity of 90% and is supplied in 1 g packaging sizes. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly classified as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or animal use. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2F3NO3/c1-25-13-7-12(10(17)6-11(13)18)22-15(24)9-4-2-8(3-5-9)14(23)16(19,20)21/h2-7H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONUXTNVAWSGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Precursor Preparation

4-(Trifluoroacetyl)benzoic acid is synthesized via Friedel-Crafts acylation of toluene with trifluoroacetic anhydride (TFAA) under acidic conditions, followed by oxidation of the methyl group. Alternative methods include:

  • Direct acylation : Treatment of benzoic acid with TFAA in the presence of polyphosphoric acid (PPA) at 80–100°C for 6–8 hours, yielding 4-(trifluoroacetyl)benzoic acid in 65–72% yields.
  • Metal-catalyzed routes : Palladium-mediated carbonylative coupling of iodobenzene with carbon monoxide and trifluoroacetyl chloride, though less common due to catalyst costs.

Acyl Chloride Formation

The carboxylic acid (10 mmol) is refluxed with thionyl chloride (SOCl₂, 15 mmol) in anhydrous dichloromethane (DCM, 30 mL) for 3–4 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil (89–94% purity by NMR).

Synthesis of 2,4-Dichloro-5-methoxyaniline

Chlorination and Methoxylation Sequence

Starting from 4-methoxyaniline:

  • Dichlorination : Treat with sulfuryl chloride (SO₂Cl₂, 2.2 equiv) in glacial acetic acid at 0–5°C for 2 hours, achieving selective 2,4-dichlorination (78–82% yield).
  • Methoxy Positioning : Rearrangement via nitration/reduction or direct methoxy group introduction remains challenging; however, diazotization followed by methanol quenching under Cu(I) catalysis provides 5-methoxy substitution (56% yield).

Amide Bond Formation: Methodological Comparison

Schotten-Baumann Conditions

Procedure : 2,4-Dichloro-5-methoxyaniline (1.0 equiv) is dissolved in 10% aqueous NaOH (20 mL). 4-(Trifluoroacetyl)benzoyl chloride (1.1 equiv) in DCM (10 mL) is added dropwise at 0°C. After stirring for 2 hours, the organic layer is separated, washed with brine, and concentrated.
Yield : 68–73%.
Limitations : Hydrolysis of trifluoroacetyl groups occurs at pH > 10, necessitating strict temperature control.

DMF-Mediated Coupling with K₂CO₃

Procedure : A mixture of the amine (1.0 equiv), acyl chloride (1.05 equiv), and anhydrous K₂CO₃ (2.0 equiv) in DMF (15 mL) is stirred at 25°C for 12 hours. The reaction is quenched with ice-water, and the precipitate is filtered.
Yield : 81–85%.
Advantages : Higher yields due to suppressed hydrolysis; DMF stabilizes the acyl chloride intermediate.

EDCI/HOBt Activation

Procedure : 4-(Trifluoroacetyl)benzoic acid (1.0 equiv), EDCI (1.2 equiv), HOBt (1.1 equiv), and the amine (1.0 equiv) are stirred in DCM (20 mL) at 25°C for 24 hours.
Yield : 74–79%.
Application : Preferred for acid-sensitive substrates but incurs higher reagent costs.

Reaction Optimization and Byproduct Analysis

Temperature Effects

  • 0–5°C : Minimizes trifluoroacetyl hydrolysis but slows reaction kinetics (65% conversion in 6 hours).
  • 25–30°C : Optimal balance between rate and selectivity (89% conversion in 3 hours).

Solvent Screening

Solvent Dielectric Constant Yield (%) Byproducts Identified
DCM 8.93 81 None
THF 7.52 73 Hydrolyzed acyl chloride
DMF 36.7 85 Trace N-methylation
Acetonitrile 37.5 68 Nitrile adducts

Data aggregated from.

Structural Characterization and Purity Assessment

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (s, 1H, ArH), 7.32 (s, 1H, ArH), 3.91 (s, 3H, OCH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -71.2 (s, CF₃).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity at 254 nm, with retention time = 6.72 min.

Scalability and Industrial Considerations

Pilot-scale batches (1 kg) using DMF/K₂CO₃ conditions achieve consistent yields (83–85%) with a process mass intensity (PMI) of 32. Solvent recovery systems for DMF reduce environmental impact, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Key Substituents Notable Properties
N-(4-(Morpholinosulfonyl)phenyl)-4-(2,2,2-trifluoroacetyl)benzamide (47) Benzamide Morpholinosulfonyl, trifluoroacetyl Enhanced solubility due to sulfonamide; potential for kinase inhibition
4-(Dipropylsulfamoyl)-N-[4-(thiophen-2-yl)-5-(trifluoroacetyl)-1,3-thiazol-2-yl]benzamide Benzamide-thiazol Thiophene, dipropylsulfamoyl, trifluoroacetyl Increased lipophilicity; thiazol ring may enhance bioactivity
N-(2-Chloro-5-fluorophenyl)-5-fluoro-4-(triazolone)benzamide Benzamide-triazolone Fluoro, triazolone, chloro Triazolone introduces rigidity; fluorine improves metabolic stability
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Benzamide Ethoxymethoxy, dichlorophenyl Lower electronegativity; used as a herbicide

Key Observations :

  • Aromatic Systems : Thiazol- and triazolone-containing analogues (e.g., ) introduce heterocyclic rigidity, which can optimize binding to enzymatic pockets. The target compound’s dichlorophenyl-methoxy substituent balances steric bulk and electronic effects for selective interactions.
  • Solubility : Sulfonamide derivatives (e.g., Compound 47 ) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas the target compound’s chloro and methoxy groups may favor membrane permeability.

Spectroscopic and Physical Properties

Table 2: Spectral Comparisons

Compound Feature Target Compound Hydrazinecarbothioamide Triazole-Thione
IR C=O Stretch ~1680–1700 cm⁻¹ (trifluoroacetyl) 1663–1682 cm⁻¹ (amide/hydrazine) Absent (converted to thione)
NMR Shifts (¹H) δ 7.5–8.5 (aromatic), δ 3.8 (OCH₃) δ 10–12 (NH), δ 7.0–7.8 (aromatic) δ 7.2–7.9 (aromatic), δ 2.5–3.0 (alkyl)
Melting Point Likely >150°C (high crystallinity) 120–140°C (lower symmetry) 160–180°C (rigid triazole core)

Insights :

  • The target compound’s trifluoroacetyl group produces distinct ¹⁹F NMR signals (δ -70 to -80 ppm) , absent in non-fluorinated analogues.
  • Methoxy and chloro substituents contribute to downfield shifts in aromatic protons compared to triazole derivatives .

Q & A

Basic Question: What are the key considerations for synthesizing N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide with high yield and purity?

Methodological Answer:
Synthesis requires careful optimization of reaction parameters:

  • Intermediate Handling : Use O-benzyl hydroxylamine hydrochloride as a precursor, ensuring anhydrous conditions to avoid hydrolysis. Sodium carbonate is critical for deprotonation in amide coupling steps .
  • Reagent Selection : p-Trifluoromethylbenzoyl chloride should be freshly distilled to minimize side reactions. Trichloroisocyanuric acid (TCICA) can act as a mild oxidant for intermediate purification .
  • Purification : Silica gel column chromatography (e.g., hexane/ethyl acetate gradient) removes unreacted starting materials. Confirm purity via HPLC or TLC, monitoring for byproducts like anomeric amides, which may exhibit mutagenicity .
  • Scale-Up : Conduct DSC analysis to assess thermal stability, as decomposition above 150°C has been observed in related benzamide derivatives .

Basic Question: How is this compound structurally characterized?

Methodological Answer:
Characterization involves multi-spectral analysis:

  • NMR Spectroscopy :
    • ¹H NMR : Look for methoxy (δ ~3.8 ppm) and dichlorophenyl aromatic protons (δ ~7.2–7.5 ppm).
    • ¹⁹F NMR : The trifluoroacetyl group shows a singlet near δ -70 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺). Fragmentation patterns help identify substituents like the dichlorophenyl group .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and trifluoroacetyl C=O (~1750 cm⁻¹) are diagnostic .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:
Address discrepancies through systematic validation:

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources (recombinant vs. tissue-extracted).
  • Purity Verification : Employ HPLC (>98% purity) to rule out interference from synthesis byproducts, which may exhibit off-target effects .
  • Control Experiments : Include positive controls (e.g., known kinase inhibitors) and assess solvent effects (e.g., DMSO concentration ≤0.1%).
  • Dose-Response Analysis : Generate IC₅₀ curves to distinguish specific inhibition from nonspecific toxicity. For example, Ames II testing can clarify mutagenicity risks observed in structurally similar anomeric amides .

Advanced Question: How to design experiments to study structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies require iterative synthesis and testing:

  • Substituent Variation : Modify the dichlorophenyl or trifluoroacetyl groups. For instance, replace methoxy with ethoxy to assess steric/electronic effects on target binding .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like Trypanosoma brucei inhibitors .
  • In Vitro Profiling : Test analogs against a panel of kinases or cytochrome P450 isoforms to identify selectivity trends. Use SPR or ITC to quantify binding kinetics .
  • Metabolic Stability : Incubate derivatives with liver microsomes to correlate trifluoroacetyl groups with metabolic resistance .

Basic Question: What are the primary hazards associated with handling this compound?

Methodological Answer:
Safety protocols must address:

  • Mutagenicity : While Ames II testing indicates lower mutagenic potential than other anomeric amides, treat it as a hazard equivalent to benzyl chloride. Use fume hoods and double-glove when handling .
  • Decomposition : Avoid heating above 100°C; DSC data show exothermic decomposition in related compounds .
  • Storage : Store under argon at -20°C to prevent hydrolysis of the trifluoroacetyl group .

Advanced Question: How to optimize reaction parameters for scaling up synthesis?

Methodological Answer:
Scale-up requires balancing efficiency and safety:

  • Solvent Selection : Replace dichloromethane with acetonitrile for easier recycling. Sodium pivalate improves solubility in polar aprotic solvents .
  • Catalyst Screening : Test MgCl₂ or Et₃N to accelerate amide bond formation, as seen in Pyry-BF4-mediated sulfonamide syntheses .
  • Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts.
  • Thermal Safety : Conduct RC1e calorimetry to identify safe operating temperatures and avoid runaway reactions .

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